molecular formula C9H9N3O2 B15331272 ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate

ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B15331272
M. Wt: 191.19 g/mol
InChI Key: ZBOUYCPOLCZLIS-UHFFFAOYSA-N
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Description

Ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like t-BAB (tetrabutylammonium bromide) in a solvent like DMF (dimethylformamide) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and halogenating agents like N-bromosuccinimide (NBS). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce halogenated derivatives or alkylated compounds .

Scientific Research Applications

Ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It has been investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA_A receptor agonist, influencing neurotransmission and exhibiting anxiolytic or anticonvulsant effects. Additionally, it may inhibit enzymes like aromatase, impacting hormone synthesis and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific structural configuration, which may confer distinct biological activities and therapeutic potential compared to its isomers. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research and drug development .

Properties

IUPAC Name

ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-8(4-10-7)12-5-11-6/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOUYCPOLCZLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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